molecular formula C21H21ClN4O2 B2919759 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol CAS No. 618395-03-2

3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B2919759
CAS No.: 618395-03-2
M. Wt: 396.88
InChI Key: XBMRTBXTCKZQHA-UHFFFAOYSA-N
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Description

The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a triazolo-pyrimidine derivative featuring a dihydro core structure. Its molecular formula is inferred as C₂₁H₂₀ClN₄O₂, with a molecular mass of approximately 395.45 g/mol. Key structural attributes include:

  • 4-Methoxyphenyl (4-MeOPh) at position 5: Provides electron-donating methoxy groups, enhancing solubility and π-π stacking.
  • Propan-1-ol at position 2: Increases hydrophilicity compared to non-polar substituents.

Properties

IUPAC Name

3-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-28-17-10-6-14(7-11-17)18-13-19(15-4-8-16(22)9-5-15)26-21(23-18)24-20(25-26)3-2-12-27/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMRTBXTCKZQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the triazolopyrimidine core or the substituent groups.

    Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazolopyrimidines.

Scientific Research Applications

3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Target Compound vs. 3-[7-(2-Chlorophenyl)-5-(2-Thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
  • Structural Differences :
    • Substituent positions: 4-ClPh (para) vs. 2-ClPh (ortho) in the chlorophenyl group.
    • Aromatic groups: 4-MeOPh (methoxy) vs. 2-thienyl (sulfur-containing heterocycle).
  • Molecular Properties :
    • Molecular formula: C₂₁H₂₀ClN₄O₂ (target) vs. C₁₈H₁₇ClN₄OS ( compound).
    • Molecular mass: ~395.45 g/mol vs. 372.87 g/mol.
  • Implications: The para-substituted chlorophenyl in the target compound may enhance steric accessibility for binding interactions compared to ortho-substituted analogs.
Target Compound vs. 7-Amino-2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
  • Structural Differences: Core modification: Dihydrotriazolo-pyrimidine (target) vs. pyrimidin-5-one ( compound). Functional groups: Propanol (target) vs. amino and ketone groups ().
  • Molecular Properties :
    • Molecular formula: C₂₁H₂₀ClN₄O₂ vs. C₁₁H₈ClN₅O .
    • Molecular mass: ~395.45 g/mol vs. 261.67 g/mol.
  • Implications: The amino group in ’s compound may facilitate hydrogen bonding, while the propanol in the target enhances hydrophilicity .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Mass (g/mol) Core Structure Substituents Key Features
Target Compound C₂₁H₂₀ClN₄O₂ ~395.45 Dihydrotriazolo-pyrimidine 4-ClPh, 4-MeOPh, propanol Enhanced solubility, para-substitution
Compound C₁₈H₁₇ClN₄OS 372.87 Dihydrotriazolo-pyrimidine 2-ClPh, 2-thienyl, propanol Thienyl introduces sulfur polarity
Compound C₁₁H₈ClN₅O 261.67 Triazolo-pyrimidin-5-one 4-ClPh, amino Amino group for H-bonding
Compound 3 C₁₈H₁₄ClFN₂O 328.77 Pyrazoline 4-ClPh, 4-FPh, acetyl N-substituted pyrazoline core

Research Findings and Trends

  • Substituent Position Effects :
    • Para-substituted aryl groups (e.g., 4-ClPh in the target) often improve binding affinity in medicinal chemistry due to optimal steric and electronic alignment .
    • Ortho-substituted analogs (e.g., 2-ClPh in ) may reduce activity due to steric hindrance .
  • Functional Group Impact: Methoxy groups (4-MeOPh) enhance solubility and metabolic stability compared to non-polar substituents . Thienyl groups () may modulate electron density and redox properties .

Biological Activity

The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazolopyrimidine core with specific substituents that enhance its pharmacological properties. The molecular formula is C21H22ClN5O2C_{21}H_{22}ClN_{5}O_{2} with a molecular weight of approximately 409.9 g/mol. The structural features include:

Property Details
IUPAC Name This compound
Molecular Formula C21H22ClN5O2
Molecular Weight 409.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, which can lead to alterations in cellular signaling pathways. The specific mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, particularly through caspase activation and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including the compound . Notably:

  • A study evaluated similar compounds against multiple cancer cell lines and found significant growth inhibition with IC50 values ranging from 0.7 to 39 µM across different cancer types .
  • The compound showed selectivity towards leukemia cells and demonstrated comparable activity to established drugs like Duvelisib .

Table: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
HL60 (Leukemia)0.0034Apoptosis induction
A549 (Lung Cancer)1.02Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)0.75Disruption of microtubule networks

Case Studies

Several case studies have documented the efficacy of triazolopyrimidine derivatives:

  • Study on Compound Derivatives : A derivative similar to the compound exhibited strong anticancer activity against melanoma and lung cancer cell lines with IC50 values as low as 3 µM .
  • Mechanistic Insights : Another study revealed that compounds with similar structures caused significant increases in early and late apoptosis markers in treated leukemia cells .
  • Broad Spectrum Activity : A comprehensive evaluation indicated that triazolopyrimidine compounds possess broad-spectrum activity against various cancers, including solid tumors and hematological malignancies .

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